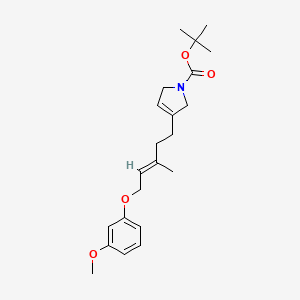
tert-butyl (E)-3-(5-(3-methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl (E)-3-(5-(3-methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a methoxyphenoxy group, and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing tert-butyl esters is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . This method is particularly useful for forming esters from sterically hindered carboxylic acids and alcohols.
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method offers several advantages, including increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反应分析
Types of Reactions
tert-butyl (E)-3-(5-(3-methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxyphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
tert-butyl (E)-3-(5-(3-methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of tert-butyl (E)-3-(5-(3-methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group, for example, can influence the compound’s reactivity and stability by providing steric hindrance . The methoxyphenoxy group can participate in various chemical reactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
Similar compounds include other tert-butyl esters and pyrrole derivatives, such as:
- tert-butyl (E)-3-(5-(3-hydroxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-butyl (E)-3-(5-(3-chlorophenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (E)-3-(5-(3-methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate lies in its combination of functional groups, which confer specific reactivity and potential applications. The presence of the methoxyphenoxy group, in particular, distinguishes it from other similar compounds and contributes to its unique chemical behavior.
属性
分子式 |
C22H31NO4 |
|---|---|
分子量 |
373.5 g/mol |
IUPAC 名称 |
tert-butyl 3-[(E)-5-(3-methoxyphenoxy)-3-methylpent-3-enyl]-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C22H31NO4/c1-17(12-14-26-20-8-6-7-19(15-20)25-5)9-10-18-11-13-23(16-18)21(24)27-22(2,3)4/h6-8,11-12,15H,9-10,13-14,16H2,1-5H3/b17-12+ |
InChI 键 |
YHRWRXLFFNDILD-SFQUDFHCSA-N |
手性 SMILES |
C/C(=C\COC1=CC=CC(=C1)OC)/CCC2=CCN(C2)C(=O)OC(C)(C)C |
规范 SMILES |
CC(=CCOC1=CC=CC(=C1)OC)CCC2=CCN(C2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)
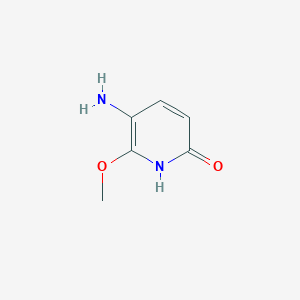
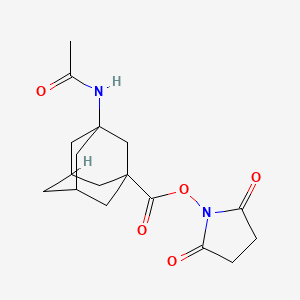
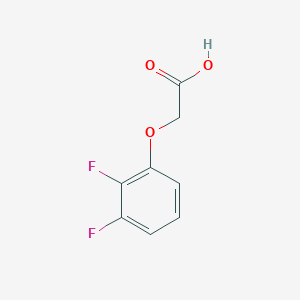


![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopropyl]carbamate](/img/structure/B12314215.png)
![5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12314236.png)
![1-[(1-Cyclopropylethyl)amino]propan-2-ol](/img/structure/B12314239.png)
![(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12314246.png)
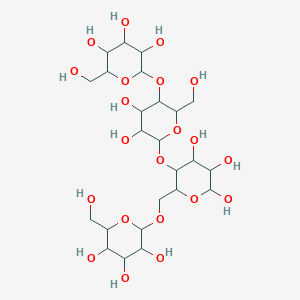
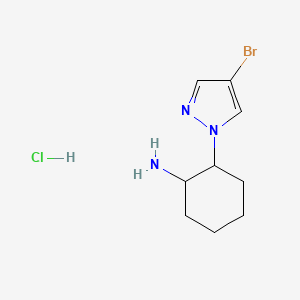
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid](/img/structure/B12314265.png)
